molecular formula C8H10F3NO2 B15262418 Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B15262418
M. Wt: 209.17 g/mol
InChI Key: LIRVRIJXYGMRMG-UHFFFAOYSA-N
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Description

Methyl 6-(trifluoromethyl)-2-azabicyclo[310]hexane-3-carboxylate is a bicyclic compound that features a trifluoromethyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed by either an organic or an iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . Another method involves the intramolecular cyclopropanation of alpha-diazoacetates using Ru(II) catalysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or an alcohol, while reduction could produce a hydrocarbon.

Scientific Research Applications

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action for methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or activator of its target pathways. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in drug development, where such modifications can lead to improved efficacy and reduced side effects.

Properties

Molecular Formula

C8H10F3NO2

Molecular Weight

209.17 g/mol

IUPAC Name

methyl 6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylate

InChI

InChI=1S/C8H10F3NO2/c1-14-7(13)4-2-3-5(6(3)12-4)8(9,10)11/h3-6,12H,2H2,1H3

InChI Key

LIRVRIJXYGMRMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2C(C2N1)C(F)(F)F

Origin of Product

United States

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